3-(4-Chlorophenyl)quinoline

Übersicht

Beschreibung

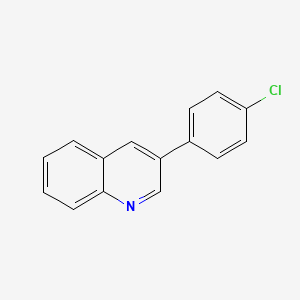

3-(4-Chlorophenyl)quinoline is a compound with a molecular weight of 239.7 . It is a beige solid and has been used as a scaffold for drug development . It has demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor .

Synthesis Analysis

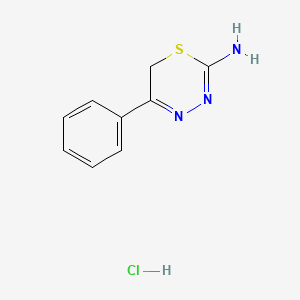

The synthesis of quinoline derivatives, including 3-(4-Chlorophenyl)quinoline, often involves chemical modification of the quinoline structure . For instance, Bhatt et al. developed a new class of 3-(1,3,4-thiadiazol-2-yl)quinoline derivatives . Their chemical structure was confirmed by FTIR, 1H and 13C NMR, and mass spectrophotometry studies .Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)quinoline is characterized by the presence of a quinoline nucleus and a 4-chlorophenyl group . The structure exhibits C–H⋯N intermolecular interaction and π⋯π interactions . The molecular conformation presents an orthogonal orientation between aromatic rings in the solid state .Chemical Reactions Analysis

Quinoline derivatives, including 3-(4-Chlorophenyl)quinoline, exhibit various chemical reactions. For instance, they can inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis

3-(4-Chlorophenyl)quinoline is a beige solid . More specific physical and chemical properties such as its density, hardness, malleability, solubility, electrical conductivity, melting point, and boiling point are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Quinoline derivatives, including 3-(4-Chlorophenyl)quinoline, exhibit significant antimicrobial properties. Their effectiveness against various Gram-positive and Gram-negative microbial species makes them valuable in combating infections. The substitution on the heterocyclic pyridine ring plays a crucial role in determining antimicrobial activity .

Antimalarial Potential

The quinoline nucleus is a key component of antimalarial drugs. Researchers have explored novel structural prototypes containing this nucleus to enhance antimalarial efficacy. 3-(4-Chlorophenyl)quinoline may contribute to the fight against malaria by inhibiting parasite growth .

Anticancer Effects

Quinolines, including our compound of interest, have shown promise as anticancer agents. They interfere with DNA synthesis by targeting bacterial DNA gyrase and type IV topoisomerase. Notably, 3-(4-Chlorophenyl)quinoline exhibits potent anticancer activity, making it an exciting avenue for further investigation .

Antiviral Properties

Quinoline derivatives also possess antiviral effects. These compounds could play a role in combating viral infections, including human immunodeficiency virus (HIV). Researchers continue to explore their potential in antiviral drug development .

Anti-inflammatory and Antioxidant Effects

The nitrogen-containing quinoline group contributes to anti-inflammatory and antioxidant activities. These properties make quinolines valuable in managing conditions such as urinary tract infections, respiratory infections, and joint-related ailments .

Catalysts and Materials

Beyond their biological applications, quinoline derivatives find use as catalysts and materials. Their unique chemical properties make them suitable for various industrial processes and material synthesis .

Safety and Hazards

Zukünftige Richtungen

Quinoline derivatives, including 3-(4-Chlorophenyl)quinoline, continue to be an area of interest in medicinal chemistry research . There is a constant need for the development of new antimicrobial agents, as well as novel therapeutic strategies . Therefore, future directions may include the design and development of novel semi-synthetic or synthetic agents exhibiting a broad spectrum of bioactivities .

Wirkmechanismus

Target of Action

3-(4-Chlorophenyl)quinoline, a derivative of quinoline, has been found to exhibit a broad spectrum of bioactivities . Quinolines and their derivatives have been known to target DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . They also have the ability to trigger HIV-1 IN multimerisation via binding to an allosteric site .

Mode of Action

The compound interacts with its targets, leading to inhibition of DNA replication in bacteria by inhibiting DNA gyrase and topoisomerase IV activities . In the case of HIV, it triggers the multimerisation of HIV-1 IN by binding to an allosteric site .

Biochemical Pathways

The primary biochemical pathway affected by 3-(4-Chlorophenyl)quinoline is the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the unwinding of DNA, thereby halting replication . In the context of HIV, the compound affects the integration of viral DNA into the host genome by triggering the multimerisation of HIV-1 IN .

Pharmacokinetics

The pharmacokinetics of quinoline derivatives are generally influenced by their chemical structure, which can affect their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 3-(4-Chlorophenyl)quinoline is the inhibition of bacterial growth due to the disruption of DNA replication . In the case of HIV, the compound can potentially inhibit the integration of viral DNA into the host genome, thereby preventing the replication of the virus .

Action Environment

The action of 3-(4-Chlorophenyl)quinoline can be influenced by various environmental factors. For instance, the pH and concentration of the environment can affect the bactericidal activity of quinoline derivatives . Additionally, the presence of other organic compounds can potentially affect the reactivity of the compound .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN/c16-14-7-5-11(6-8-14)13-9-12-3-1-2-4-15(12)17-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGALCPQLAAAOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B3023599.png)

![3-(Phenoxymethyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3023603.png)